(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 2679951-28-9
VCID: VC11524319
InChI: InChI=1S/C39H34N2O5/c1-38(36(43)44,41-37(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-35(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t38-/m0/s1
SMILES:
Molecular Formula: C39H34N2O5
Molecular Weight: 610.7 g/mol

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid

CAS No.: 2679951-28-9

Cat. No.: VC11524319

Molecular Formula: C39H34N2O5

Molecular Weight: 610.7 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid - 2679951-28-9

Specification

CAS No. 2679951-28-9
Molecular Formula C39H34N2O5
Molecular Weight 610.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C39H34N2O5/c1-38(36(43)44,41-37(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-35(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t38-/m0/s1
Standard InChI Key QRJMDUXGLSPXFW-LHEWISCISA-N
Isomeric SMILES C[C@](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES CC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Stereochemical Configuration

The molecular formula C₃₉H₃₄N₂O₅ (molecular weight: 610.7 g/mol) reflects a chiral center at the second carbon, designated as (2S) in its IUPAC name. The structure integrates three critical functional groups:

  • Fmoc group: A photolabile protecting group attached via a carbonate linkage to the α-amino group.

  • Trityl group: A bulky triphenylmethyl moiety shielding the carbamoyl nitrogen.

  • Methyl branch: A sterically hindering substituent at the α-carbon, influencing conformational flexibility.

Stereochemical Implications

The (2S) configuration ensures enantioselective interactions during peptide bond formation, a feature critical for maintaining biological activity in synthetic peptides. The methyl group at the α-carbon introduces torsional strain, potentially stabilizing β-sheet conformations in peptide backbones.

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid
SMILESCC@(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIKeyQRJMDUXGLSPXFW-LHEWISCISA-N

Synthesis and Purification Strategies

Stepwise Protection Methodology

Synthesis typically follows solid-phase peptide synthesis (SPPS) protocols:

  • Fmoc Introduction: The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

  • Trityl Attachment: The carbamoyl nitrogen is shielded using trityl chloride in anhydrous dichloromethane .

  • Methyl Branching: A Strecker synthesis variant introduces the methyl group at the α-carbon, leveraging chiral auxiliaries to retain the (2S) configuration.

Purification and Characterization

Reverse-phase HPLC (≥95% purity) and mass spectrometry (observed m/z: 611.2 [M+H]⁺) are standard for quality control. The compound’s hydrophobicity (logP ≈ 8.2) necessitates acetonitrile/water gradients for elution.

Applications in Peptide Engineering

Orthogonal Deprotection in SPPS

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), while the trityl group requires weak acids (e.g., 1% TFA in DCM) . This orthogonality allows sequential deprotection, enabling the synthesis of peptides with post-translational modifications.

Conformational Studies

The methyl group’s steric bulk restricts φ/ψ angles in peptide chains, favoring helical or β-strand motifs. Comparative studies with unmethylated analogs show a 30% increase in α-helix stability in model peptides.

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValueMethod/Source
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility5 mg/mL in DMSO, <1 mg/mL in H₂OEquilibrium Solubility
Optical Rotation[α]²⁵D = +12.4° (c = 1, DMF)Polarimetry

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Fmoc-Protected Analogs

CompoundMolecular WeightProtective GroupsKey Application
Fmoc-Dap(Boc)-OH 426.5 g/molFmoc, BocDiaminopropionic acid incorporation
Fmoc-N-Me-Cys(Trt)-OH 599.7 g/molFmoc, Trt, MeCysteine methylation studies
Target Compound610.7 g/molFmoc, Trt, MeSterically hindered peptide design

Research Frontiers and Challenges

Dynamic Kinetic Resolution

Recent efforts exploit the methyl group’s stereoelectronic effects to catalyze asymmetric transformations, achieving 89% ee in model reactions.

Limitations in Solution-Phase Synthesis

The trityl group’s hydrophobicity complicates solution-phase coupling, necessitating polar aprotic solvents (e.g., NMP) with crown ether additives.

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